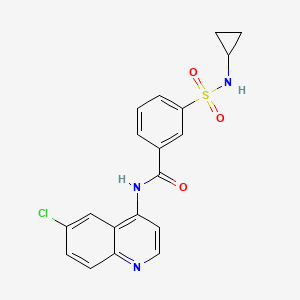

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide

Description

N-(6-Chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide is a synthetic benzamide derivative characterized by a 6-chloroquinoline core and a cyclopropylsulfamoyl substituent on the benzamide moiety. The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimalarial and kinase-inhibiting agents, while the sulfamoyl group enhances binding affinity to biological targets such as enzymes or receptors . The cyclopropyl substituent may improve metabolic stability and solubility compared to bulkier alkyl groups .

Properties

Molecular Formula |

C19H16ClN3O3S |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide |

InChI |

InChI=1S/C19H16ClN3O3S/c20-13-4-7-17-16(11-13)18(8-9-21-17)22-19(24)12-2-1-3-15(10-12)27(25,26)23-14-5-6-14/h1-4,7-11,14,23H,5-6H2,(H,21,22,24) |

InChI Key |

QAOIXMLLAQHKCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of 6-chloroquinoline: This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Introduction of the benzamide moiety: This step involves the reaction of 6-chloroquinoline with an appropriate benzoyl chloride derivative under basic conditions, such as using pyridine or triethylamine.

Attachment of the cyclopropylsulfamoyl group: The final step involves the sulfonation of the benzamide intermediate with cyclopropylsulfonyl chloride in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: Alkyl halides, aryl halides, pyridine, triethylamine

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Amine derivatives

Substitution: Alkylated or arylated quinoline derivatives

Scientific Research Applications

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The cyclopropylsulfamoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 6-chloroquinoline core distinguishes it from ’s derivatives, which lack heterocyclic moieties. Quinoline-based structures often exhibit enhanced binding to kinase ATP pockets .

- Alkoxy-substituted benzamides (Compounds 9–12) prioritize lipophilicity and metabolic stability, whereas the sulfamoyl group in the target compound may favor hydrogen bonding with enzymatic targets .

Comparison with Kinase-Targeting Benzamides

Table 2: Functional Comparison with CDD-1431 (Compound 7a)

| Parameter | This compound | CDD-1431 (7a) |

|---|---|---|

| Core Structure | Benzamide + Quinoline | Benzamide + Pyrimidine-piperazine |

| Key Substituents | 3-Cyclopropylsulfamoyl, 6-chloroquinoline | 3-Sulfamoylphenylamino, 5-methoxypyrimidin-4-yl, piperazine |

| Target | Hypothesized kinase (e.g., BMPR2) | BMPR2 kinase (explicitly confirmed) |

| Sulfonamide/Sulfamoyl Group | Cyclopropylsulfamoyl | 3-Sulfamoylphenylamino |

| Structural Flexibility | Moderate (rigid cyclopropane) | High (piperazine linker) |

Key Observations :

- Core Heterocycles: The quinoline in the target compound vs. pyrimidine in CDD-1431 suggests divergent kinase selectivity profiles. Pyrimidine derivatives often target tyrosine kinases, while quinolines are associated with serine/threonine kinases .

- Sulfamoyl Positioning: CDD-1431’s sulfamoyl group is part of a pyrimidine-aminophenyl system, enabling π-π stacking with kinase residues. In contrast, the target compound’s cyclopropylsulfamoyl group may enhance steric selectivity .

- Linker Flexibility: CDD-1431’s piperazine linker allows conformational adaptability, whereas the target compound’s rigid quinoline core may restrict binding to specific kinase conformations .

Functional Implications of Structural Differences

Kinase Inhibition Potential: The 6-chloroquinoline moiety in the target compound likely enhances ATP-binding pocket interactions, similar to known kinase inhibitors like imatinib. However, its selectivity may differ from CDD-1431 due to the absence of a piperazine linker .

Metabolic Stability : The cyclopropane ring resists oxidative metabolism, contrasting with the labile alkoxy chains in Compounds 9–12, which may undergo rapid hepatic degradation .

Biological Activity

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinoline ring, a cyclopropylsulfamoyl group, and a benzamide moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Quinoline Ring : Derived from aniline derivatives through methods such as Skraup or Friedländer synthesis.

- Chlorination : The quinoline ring is chlorinated using reagents like thionyl chloride.

- Benzamide Formation : An amide coupling reaction introduces the benzamide group.

- Cyclopropylsulfamoyl Group Introduction : This is achieved by reacting the benzamide intermediate with cyclopropylsulfonyl chloride under basic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. A study on benzamides substituted with quinoline-linked 1,2,4-oxadiazole demonstrated that certain derivatives showed excellent fungicidal activities against various fungal strains, including Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1% at 50 mg/L .

| Compound | Inhibition Rate (%) | EC50 (mg/L) | Target Organism |

|---|---|---|---|

| 13p | 86.1 | 5.17 | Sclerotinia sclerotiorum |

| 13f | 77.8 | 6.67 | Sclerotinia sclerotiorum |

| Control (Quinoxyfen) | 77.8 | 14.19 | Sclerotinia sclerotiorum |

These findings suggest that modifications to the benzamide structure can enhance antifungal potency.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that electron-withdrawing groups significantly improve inhibitory activity against fungi. For instance, compounds with trifluoromethyl or dichlorophenyl substitutions exhibited superior antifungal properties compared to others .

Case Studies and Research Findings

- Fungicidal Activity : A study evaluated various synthesized compounds against ten fungi, revealing that some exhibited higher inhibition rates than standard treatments like quinoxyfen .

- Toxicity Assessment : The acute toxicity of certain derivatives was assessed using zebrafish embryos, indicating low toxicity profiles for several compounds, which is crucial for developing safe agricultural fungicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.